![molecular formula C15H16N4O2 B2559501 (Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide CAS No. 1356781-43-5](/img/structure/B2559501.png)
(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is made from its constituent elements or from other compounds. It can include various chemical reactions, techniques, and conditions used in the synthesis process .Molecular Structure Analysis
This involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
This chemical has been instrumental in the synthesis of a wide range of heterocyclic systems, demonstrating its versatility as a synthon for creating polysubstituted heterocyclic systems including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. For instance, Pizzioli et al. (1998) described its use in generating multifunctional compounds for the preparation of these diverse heterocycles, highlighting its potential in medicinal chemistry and drug design (Pizzioli, Ornik, Svete, & Stanovnik, 1998). Similarly, Bondock, Tarhoni, & Fadda (2014) explored its reactivity with various binucleophiles to yield pyranones, chromenes, and pyridone derivatives, among others, showcasing its utility in synthesizing complex molecules with potential pharmacological applications (Bondock, Tarhoni, & Fadda, 2014).
Antimicrobial Activity
The compound has also been a key intermediate in the synthesis of new heterocycles incorporating antipyrine moiety with demonstrated antimicrobial activity. Bondock et al. (2008) utilized it as a precursor for synthesizing compounds that were evaluated for their antimicrobial properties, indicating its significance in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Material Science Applications
In the field of material science, this compound has contributed to the synthesis of novel aromatic polyamides containing 2-methyl-4,5-oxazolediyl units, which exhibit high thermal properties and good solubility in organic solvents. Such materials are promising for advanced applications due to their thermal stability and processability (Akutsu et al., 1998).
Mechanism of Action
Target of action
The compound “(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide” contains an imidazole ring . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be diverse depending on its specific structure and functional groups.
Mode of action
Many imidazole derivatives exert their effects by interacting with various enzymes and receptors in the body .
Biochemical pathways
Without specific information about the compound, it’s difficult to determine the exact biochemical pathways it affects. Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and imidazole derivatives are known to have good solubility in water and other polar solvents , which could influence their absorption and distribution.
Result of action
Based on the known activities of imidazole derivatives, it could potentially have a variety of effects at the molecular and cellular level .
Safety and Hazards
properties
IUPAC Name |
(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-5-12(7-13(8-16)15(20)17-4)11(3)19(9)14-6-10(2)21-18-14/h5-7H,1-4H3,(H,17,20)/b13-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHVXNWSFSBWQT-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)C=C(C#N)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)/C=C(/C#N)\C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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